molecular formula C18H18ClN5O3S B12153366 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyp henyl)acetamide

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyp henyl)acetamide

Cat. No.: B12153366
M. Wt: 419.9 g/mol
InChI Key: MXBBFHBNDWTJCD-UHFFFAOYSA-N
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Description

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, introduction of the methoxyphenyl and chloromethoxyphenyl groups, and the final acetamide formation. Common reagents used in these reactions include hydrazine derivatives, methoxybenzaldehyde, and chloroacetyl chloride. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to the disruption of cellular processes, resulting in the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, 2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide stands out due to its unique combination of functional groups and the presence of both triazole and acetamide moieties

Properties

Molecular Formula

C18H18ClN5O3S

Molecular Weight

419.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H18ClN5O3S/c1-26-13-5-3-4-11(8-13)17-22-23-18(24(17)20)28-10-16(25)21-12-6-7-15(27-2)14(19)9-12/h3-9H,10,20H2,1-2H3,(H,21,25)

InChI Key

MXBBFHBNDWTJCD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC)Cl

Origin of Product

United States

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